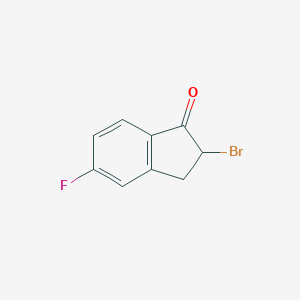

2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one

Vue d'ensemble

Description

2-Bromo-5-fluoro-1-indanone is a halogenated indanone derivative. Indanones are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in the structure of 2-Bromo-5-fluoro-1-indanone enhances its reactivity and potential for various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-1-indanone typically involves the bromination and fluorination of 1-indanone. One common method is the bromination of 1-indanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The fluorination step can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of 2-Bromo-5-fluoro-1-indanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-5-fluoro-1-indanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The carbonyl group in the indanone ring can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted indanones

- Carboxylic acids

- Alcohols

Applications De Recherche Scientifique

2-Bromo-5-fluoro-1-indanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-fluoro-1-indanone involves its interaction with biological targets through its reactive functional groups. The carbonyl group can form hydrogen bonds with enzymes or receptors, while the halogen atoms can participate in halogen bonding or act as leaving groups in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 2-Bromo-1-indanone

- 5-Fluoro-1-indanone

- 7-Bromo-4-fluoro-1-indanone

Comparison: 2-Bromo-5-fluoro-1-indanone is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Compared to 2-Bromo-1-indanone and 5-Fluoro-1-indanone, the dual halogenation provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Activité Biologique

2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C9H8BrF

Molecular Weight: 227.06 g/mol

CAS Number: 111538-45-5

The compound features a bromine and fluorine substituent on an indene structure, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Bromination: The introduction of bromine into the indene structure.

- Fluorination: The addition of fluorine to enhance the compound's reactivity and biological properties.

These reactions are often facilitated through electrophilic substitution mechanisms under controlled conditions to ensure high yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10.0 | Induction of apoptosis |

| HepG2 (Liver) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Microtubule destabilization |

In a study by researchers, the compound was shown to induce apoptosis in breast cancer cells by enhancing caspase activity, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It demonstrated moderate activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

| P. aeruginosa | 60 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation: It can modulate receptor activity, affecting signaling pathways crucial for cell survival and growth.

- Microtubule Destabilization: By interfering with microtubule assembly, it disrupts mitotic processes in cancer cells.

Study on Breast Cancer Cells

A notable study explored the effects of this compound on MDA-MB-231 breast cancer cells. The results showed:

- Apoptosis Induction: The compound caused morphological changes indicative of apoptosis at concentrations as low as 1 µM.

- Caspase Activation: Enhanced caspase-3 activity was observed, confirming its role in promoting programmed cell death .

Evaluation of Antimicrobial Activity

In another study focusing on antimicrobial effects, the compound was tested against various bacterial strains. The results indicated:

- Effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

These findings underline its potential utility in treating infections caused by resistant bacterial strains .

Propriétés

IUPAC Name |

2-bromo-5-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHPIXWPOUTWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C1C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.